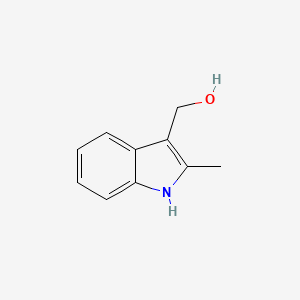

(2-Methyl-1h-indol-3-yl)methanol

Description

The exact mass of the compound (2-Methyl-1h-indol-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methyl-1h-indol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-1h-indol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXDLUBNSFVSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290238 | |

| Record name | (2-methyl-1h-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-71-1 | |

| Record name | NSC67603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methyl-1h-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile & Handling of (2-Methyl-1H-indol-3-yl)methanol

Topic: Physicochemical Properties of (2-Methyl-1H-indol-3-yl)methanol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

(2-Methyl-1H-indol-3-yl)methanol (CAS 6967-71-1) is a critical yet "elusive" hydroxymethyl indole intermediate. Widely utilized as a precursor for 3,3'-diindolylmethanes (DIMs) and complex indole alkaloids, its utility is defined by its specific reactivity at the C-3 position. Unlike stable aliphatic alcohols, this compound exhibits significant acid-sensitivity, readily forming resonance-stabilized carbocations that lead to rapid oligomerization. This guide provides a definitive physicochemical profile, validated synthesis protocols, and handling strategies to mitigate its inherent instability.

Chemical Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | (2-Methyl-1H-indol-3-yl)methanol |

| Common Synonyms | 2-Methylindole-3-methanol; 2-Methyl-3-hydroxymethylindole |

| CAS Registry Number | 6967-71-1 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | CC1=C(C2=CC=CC=C2N1)CO |

| Structural Features | Indole core; C2-Methyl group (electron-donating); C3-Hydroxymethyl group (reactive center) |

Physicochemical Profile

Solid-State Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 112–114 °C (Experimental).[1] Note: Impurities or partial decomposition can significantly lower this range.

-

Solubility:

-

High: DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate.

-

Low/Insoluble: Water, Hexanes.

-

Chemical Stability & Reactivity (Critical Insight)

The defining characteristic of (2-Methyl-1H-indol-3-yl)methanol is its acid lability .

-

Mechanism: In the presence of even weak Brønsted or Lewis acids, the C3-hydroxyl group is protonated and lost as water.

-

Intermediate: This generates a resonance-stabilized vinylogous iminium ion (3-methyleneindolenium).

-

Result: This electrophile is rapidly attacked by nucleophiles (often another indole molecule), leading to 3,3'-diindolylmethane (DIM) derivatives or higher-order polymers.

-

Storage Implication: Spontaneous "reddening" or "browning" of the solid indicates oxidative degradation or acid-catalyzed oligomerization.

Validated Synthesis & Purification Protocol

Objective: Synthesis of (2-Methyl-1H-indol-3-yl)methanol via reduction of 2-methylindole-3-carboxaldehyde. This method avoids the formation of DIM byproducts common in direct formaldehyde condensation.

Reagents

-

Precursor: 2-Methylindole-3-carboxaldehyde (CAS 5416-80-8).[2]

-

Reductant: Sodium Borohydride (NaBH₄).[3]

-

Solvent: Methanol (Anhydrous) or THF/MeOH mixture.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq (e.g., 5.0 mmol) of 2-methylindole-3-carboxaldehyde in Methanol (20 mL). Ensure complete solvation; mild warming (30°C) is permissible.

-

Reduction: Cool the solution to 0°C. Slowly add NaBH₄ (1.5 eq) portion-wise over 10 minutes to control hydrogen evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Monitoring (Self-Validation):

-

TLC System: 50% Ethyl Acetate / 50% Hexanes.

-

Observation: Disappearance of Aldehyde spot (Rf ~0.6) and appearance of Alcohol spot (Rf ~0.3–0.4).

-

-

Quenching (Critical): Pour the reaction mixture into ice-cold dilute NaHCO₃ (aq). Do NOT use acid to quench, as this will instantly dimerize the product.

-

Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Drying: Dry over anhydrous Na₂SO₄ (or K₂CO₃ to ensure basicity). Filter and concentrate in vacuo at <40°C.

-

Purification: Recrystallization from Benzene/Hexane or rapid column chromatography (basified silica) if necessary.

Analytical Characterization

Representative Spectral Signature (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 10.80 | Broad Singlet | 1H | NH | Indole N-H |

| 7.45 - 7.50 | Doublet | 1H | Ar-H | C4-H (Aromatic) |

| 7.25 - 7.30 | Doublet | 1H | Ar-H | C7-H (Aromatic) |

| 6.95 - 7.05 | Multiplet | 2H | Ar-H | C5/C6-H (Aromatic) |

| 4.85 | Triplet | 1H | OH | Hydroxyl proton (couples to CH₂) |

| 4.60 | Doublet | 2H | CH₂ | C3-Methylene group |

| 2.38 | Singlet | 3H | CH₃ | C2-Methyl group |

Mass Spectrometry (ESI-MS)

-

Observed Ion: [M-OH]⁺ or [2M-H₂O+H]⁺ (Dimer) are common due to ionization instability.

-

Target Mass: 161.2 Da.

-

Diagnostic: A strong peak at m/z ~144 indicates loss of water (formation of the cation), confirming the labile nature of the alcohol.

Reactivity & Degradation Pathway (Visualization)

The following diagram illustrates the synthesis and the critical acid-catalyzed degradation pathway that researchers must avoid.

Caption: Synthesis via reduction (Blue) vs. Acid-catalyzed degradation pathway leading to dimerization (Red).

Handling & Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvent Choice: Avoid acidic solvents (e.g., CDCl₃ for NMR can be acidic; filter through basic alumina or use DMSO-d₆).

-

Hazards: Standard irritant (H315, H319, H335).[4] Treat as a potential sensitizer.[5]

References

-

Synthesis & Properties: RSC Advances, "Supporting Information: Synthesis of (2-Methyl-1H-indol-3-yl)methanol (1b)," Royal Society of Chemistry. Link

-

Reactivity Context: Journal of Scientific & Industrial Research, "The Basic Strength of 2-Methyl Indole," Vol. 13, 1970. Link

-

Structural Validation: Acta Crystallographica, "(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol," Section E, 2008. Link

-

Biological Relevance: MDPI Molecules, "Indole-3-carbinol and its DIM derivatives," 2023. Link

Sources

- 1. rsc.org [rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on (2-Methyl-1H-indol-3-yl)methanol (CAS: 6967-71-1)

Executive Summary

(2-Methyl-1H-indol-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry and advanced materials science. Featuring a "privileged" indole scaffold, the molecule is characterized by a hydroxymethyl group at the C3 position and a methyl substituent at the C2 position. This specific substitution pattern provides unique steric hindrance and electronic properties, making it an ideal precursor for synthesizing complex, biologically active molecules. Its derivatives are actively investigated in oncology, notably as Bcl-2 inhibitors in acute myeloid leukemia (AML) and as boron-enriched pharmacophores in Boron Neutron Capture Therapy (BNCT). This whitepaper details the physicochemical properties, synthesis methodologies, analytical identification, and pharmacological applications of this essential intermediate.

Physicochemical Profiling

Accurate physicochemical data is paramount for predicting solubility, reactivity, and chromatographic behavior during drug development. The primary parameters for (2-Methyl-1H-indol-3-yl)methanol are summarized below.

| Property | Value |

| IUPAC Name | (2-methyl-1H-indol-3-yl)methanol |

| CAS Number | 6967-71-1 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | CC1=C(CO)C2=CC=CC=C2N1 |

| Physical State | Solid / Powder |

| LogP (Calculated) | ~1.9 |

| Hydrogen Bond Donors | 2 (N-H, O-H) |

| Hydrogen Bond Acceptors | 1 (O) |

Data supported by commercial chemical databases[1].

Synthetic Methodologies & Mechanistic Causality

The most robust and scalable method for synthesizing (2-Methyl-1H-indol-3-yl)methanol involves a two-step sequence: Vilsmeier-Haack formylation of 2-methylindole followed by chemoselective reduction.

Mechanistic Causality:

-

Regioselective Formylation: The indole ring is highly electron-rich. The nitrogen lone pair delocalizes into the pyrrole ring, conferring enamine-like reactivity. Consequently, the C3 position is the most nucleophilic site. The presence of the C2-methyl group further blocks alternative substitution, ensuring exclusive electrophilic aromatic substitution at C3 by the chloromethyleneiminium ion (Vilsmeier reagent).

-

Chemoselective Reduction: Sodium borohydride (NaBH₄) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). NaBH₄ provides a milder hydride transfer that selectively reduces the C3-aldehyde to a primary alcohol without over-reducing the indole double bonds or causing premature cleavage of the C-O bond.

Figure 1: Synthetic workflow for (2-Methyl-1H-indol-3-yl)methanol via Vilsmeier-Haack formylation.

Experimental Protocol: Step-by-Step Synthesis

Note: This protocol is a self-validating system designed to ensure high yield and purity.

Step 1: Synthesis of 2-Methyl-1H-indole-3-carboxaldehyde

-

Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) to 0–5°C in an ice bath under an inert argon atmosphere.

-

Vilsmeier Reagent Formation: Add Phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes. Causality: The reaction is highly exothermic; strict temperature control prevents the degradation of the highly reactive chloromethyleneiminium intermediate.

-

Substrate Addition: Dissolve 2-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the complex.

-

Reaction: Remove the ice bath and stir at 40°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Quench & Isolate: Pour the mixture onto crushed ice and neutralize to pH 7–8 using 2M NaOH. Validation: The aldehyde precipitates as a solid. Filter, wash with cold water, and dry in vacuo.

Step 2: Reduction to (2-Methyl-1H-indol-3-yl)methanol

-

Solvation: Suspend the intermediate aldehyde (1.0 eq) in absolute ethanol. Causality: Absolute ethanol provides adequate solubility for the aldehyde while minimizing the premature hydrolysis of the reducing agent.

-

Hydride Addition: Cool the suspension to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Causality: Portion-wise addition controls the evolution of hydrogen gas and limits thermal spikes.

-

Reaction: Stir at room temperature for 2 hours.

-

Quench & Extraction: Quench the reaction carefully with distilled water. Causality: Water hydrolyzes unreacted NaBH₄ into benign sodium borate salts, preventing pressure buildup during extraction. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Analytical Identification & Characterization

To confirm the structural integrity of the synthesized (2-Methyl-1H-indol-3-yl)methanol, the following spectral markers serve as definitive validation points.

-

¹H NMR (400 MHz, DMSO-d₆): The defining marker of successful reduction is the complete disappearance of the aldehyde proton signal (~9.8 ppm). The product exhibits a characteristic methylene doublet at ~4.5 ppm (CH₂-OH) and a hydroxyl triplet at ~4.7 ppm (which exchanges and disappears upon D₂O addition). The indole N-H appears as a broad singlet at ~10.9 ppm, while the C2-methyl group presents as a sharp singlet at ~2.3 ppm.

-

Mass Spectrometry (ESI+): The expected molecular ion is m/z 162.1 [M+H]⁺. Expert Insight: A highly diagnostic base peak is frequently observed at m/z 144.1 [M+H-H₂O]⁺. This occurs due to the facile elimination of water under ionization conditions. The resulting carbocation is heavily resonance-stabilized by the indole nitrogen, forming a stable vinylogous iminium species (gramine-type fragmentation).

-

Infrared Spectroscopy (IR): A broad, intense absorption band spanning 3200–3400 cm⁻¹ confirms the presence of both the O-H and N-H stretching vibrations.

Applications in Drug Development

(2-Methyl-1H-indol-3-yl)methanol serves as a critical nucleophilic/electrophilic node in the synthesis of advanced therapeutics.

Targeting Bcl-2 in Acute Myeloid Leukemia (AML) Derivatives of this compound, specifically 2-amino-chromene-nitriles, have demonstrated potent anti-proliferative effects against AML cell lines (e.g., HL-60, MOLM13)[2]. These indolyl-chromene hybrids act as cell-permeable Bcl-2 inhibitors. By binding to the surface pocket of the anti-apoptotic Bcl-2 protein, they disrupt the Bax/Bcl-2 interaction. This disruption frees pro-apoptotic Bax proteins, triggering mitochondrial membrane permeabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis[2].

Figure 2: Mechanism of action for indolyl-derivatives targeting Bcl-2 in AML cell apoptosis.

Boron Neutron Capture Therapy (BNCT) The nucleophilic addition of indoles to carborancarboxaldehyde utilizes 3-indolylmethanols to yield boron-enriched heterocycles[3]. Carboranes act as highly hydrophobic pharmacophores. When conjugated with the indole scaffold, they exhibit high affinity for the 18 kDa translocator protein (TSPO), which is overexpressed in various tumor cell lines (such as T98G human glioma cells). This targeted boron delivery is essential for the efficacy of clinical BNCT, offering a high tumor-to-blood boron ratio with significantly lower systemic toxicity[4].

References

-

Title : 2-methyl-1H-indol-3-yl | Sigma-Aldrich Source : Sigma-Aldrich URL : Link

-

Title : (2-METHYL-1H-INDOL-3-YL)METHANOL Chemical Properties Source : Fluorochem URL : 1

-

Title : Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines Source : PubMed Central (PMC) / PLoS One URL : 2

-

Title : Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols Source : AIP Publishing URL : 3

-

Title : Nucleophilic Addition of Indoles to Carborancarboxaldehyde (Properties & BNCT) Source : AIP Publishing URL : 4

Sources

A Technical Guide to the Spectroscopic Characterization of (2-Methyl-1H-indol-3-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of (2-Methyl-1H-indol-3-yl)methanol (C₁₀H₁₁NO). As a significant indole derivative, this compound serves as a valuable building block in medicinal chemistry and drug development. Accurate and thorough characterization is paramount for its application in synthetic protocols and biological screening. This document details the experimental methodologies and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The synergistic use of these techniques provides an unambiguous confirmation of the molecular structure, offering researchers and drug development professionals a definitive reference for this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. (2-Methyl-1H-indol-3-yl)methanol, a derivative of indole-3-carbinol, is of particular interest due to its potential as a precursor for the synthesis of more complex, biologically active molecules. The strategic placement of a methyl group at the C2 position and a hydroxymethyl group at the C3 position offers unique reactivity and steric properties that can be exploited in drug design.

Given its role as a critical synthetic intermediate, verifying the purity and structural integrity of (2-Methyl-1H-indol-3-yl)methanol is a foundational requirement for any research and development program. Spectroscopic analysis provides the necessary tools for this validation. This guide is designed to serve as an authoritative resource, detailing the characteristic spectral signatures of the title compound and explaining the chemical principles that give rise to them.

Molecular Structure and Numbering

The structure and standard IUPAC numbering for the indole ring system in (2-Methyl-1H-indol-3-yl)methanol are presented below. This numbering is used consistently for the assignment of all spectroscopic signals throughout this guide.

Caption: IUPAC numbering of (2-Methyl-1H-indol-3-yl)methanol.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound follows a logical workflow. Each analytical technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Caption: General workflow for spectroscopic structural validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for determining the proton framework of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol

A sample of (2-Methyl-1H-indol-3-yl)methanol (~10 mg) is dissolved in a deuterated solvent (0.6 mL), typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz or 500 MHz spectrometer at room temperature.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | br s | 1H | NH -1 |

| 7.55 | d | 1H | Ar-H 4 |

| 7.30 | d | 1H | Ar-H 7 |

| 7.15 - 7.05 | m | 2H | Ar-H 5, Ar-H 6 |

| 4.85 | s | 2H | CH₂ OH |

| 2.40 | s | 3H | CH₃ -2 |

| ~1.60 | br s | 1H | CH₂OH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from analysis of similar indole structures.[1][2][3]

Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton (δ ~8.00): The proton attached to the indole nitrogen appears as a broad singlet significantly downfield. Its broadness is due to quadrupolar relaxation and potential hydrogen exchange. Its downfield shift is a result of the deshielding effect of the aromatic ring system and the electronegativity of the nitrogen atom.

-

Aromatic Protons (δ 7.05-7.55): The four protons on the benzene portion of the indole ring resonate in the characteristic aromatic region. The protons at the H4 and H7 positions are typically the most deshielded and appear as distinct doublets due to coupling with their respective neighbors. The H5 and H6 protons often appear as a more complex multiplet in the middle of this range.

-

Methylene Protons (-CH₂OH, δ 4.85): The two protons of the hydroxymethyl group appear as a sharp singlet. Their equivalence and the absence of coupling to the adjacent hydroxyl proton (often due to rapid exchange) result in this singlet multiplicity. Their position is downfield of typical aliphatic protons due to the deshielding influence of the attached oxygen atom and the indole ring.

-

Methyl Protons (-CH₃, δ 2.40): The three protons of the methyl group at the C2 position also give rise to a sharp singlet. This upfield shift relative to the other protons is characteristic of an alkyl group attached to an aromatic system.

-

Hydroxyl Proton (-OH, δ ~1.60): The hydroxyl proton signal is often a broad singlet and its chemical shift is highly variable, depending on concentration, solvent, and temperature due to its involvement in hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon backbone of the molecule, providing essential information about the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).

Experimental Protocol

The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz, with proton decoupling to simplify the spectrum to a series of singlets.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 135.5 | C-7a |

| 134.0 | C-2 |

| 128.5 | C-3a |

| 122.0 | C-5 |

| 120.0 | C-4 |

| 119.5 | C-6 |

| 110.5 | C-7 |

| 108.0 | C-3 |

| 58.0 | C H₂OH |

| 12.0 | C H₃-2 |

Note: Chemical shifts are approximate and based on data from analogous indole structures.[3][4]

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 108-136): The eight carbons of the indole ring system resonate in this downfield region. The quaternary carbons (C-2, C-3, C-3a, C-7a) can be distinguished from the protonated carbons (C-4, C-5, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-2 appears significantly downfield due to its attachment to the electronegative nitrogen. C-3, being shielded by the methyl and hydroxymethyl substituents, appears relatively upfield for an aromatic carbon.

-

Methylene Carbon (-CH₂OH, δ ~58.0): The carbon of the hydroxymethyl group is found in the aliphatic region, shifted downfield by the attached electronegative oxygen atom.

-

Methyl Carbon (-CH₃, δ ~12.0): The C2-methyl carbon is the most shielded carbon in the molecule, appearing at the far upfield end of the spectrum, which is typical for an sp³-hybridized carbon in a methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over the range of 4000-400 cm⁻¹.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Strong, Sharp | N-H stretch (indole) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1050 | Strong | C-O stretch (alcohol) |

Note: Frequencies are characteristic ranges for the specified functional groups.[5]

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups:

-

A very prominent, broad absorption around 3400 cm⁻¹ is the classic signature of the O-H stretching vibration from the alcohol group, broadened by hydrogen bonding.

-

A sharp, strong peak near 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

Absorptions in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions confirm the presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds , respectively.

-

The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600 and 1450 cm⁻¹ .

-

A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol

High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap analyzer. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

MS Data

| m/z (mass-to-charge ratio) | Proposed Ion |

| 176.0968 | [M+H]⁺ (C₁₀H₁₂NO⁺) |

| 158.0862 | [M+H - H₂O]⁺ (Loss of water) |

| 144.0706 | [M+H - CH₂O]⁺ (Loss of formaldehyde) |

| 130.0651 | [144 - CH₂]⁺ (Loss of methylene radical) |

Note: The molecular formula of (2-Methyl-1H-indol-3-yl)methanol is C₁₀H₁₁NO, with an exact mass of 175.0841 g/mol . The [M+H]⁺ ion would have a calculated m/z of 176.0913.

Interpretation and Fragmentation Pathway

The primary role of ESI-MS is to confirm the molecular weight. The observation of a protonated molecular ion [M+H]⁺ at m/z 176 confirms the molecular weight of 175 g/mol , consistent with the formula C₁₀H₁₁NO.

Under collision-induced dissociation (CID) conditions (MS/MS), a plausible fragmentation pathway involves the initial loss of stable neutral molecules.

Caption: Proposed fragmentation pathway for (2-Methyl-1H-indol-3-yl)methanol.

The most characteristic fragmentation is the loss of water (18 Da) from the protonated molecular ion, leading to a stable carbocation at m/z 158 . This is a classic fragmentation for alcohols. Further fragmentation can lead to the ion at m/z 130 , which corresponds to the stable 2-methyl-1H-indole core after rearrangement.

Integrated Spectroscopic Analysis

The collected data from each technique corroborates the proposed structure of (2-Methyl-1H-indol-3-yl)methanol, forming a self-consistent and validating dataset.

-

MS confirms the molecular formula C₁₀H₁₁NO.

-

¹H NMR confirms the presence of 11 non-exchangeable protons, consistent with the formula. It identifies the distinct environments: an indole N-H, four aromatic protons, a methylene group, and a methyl group.

-

¹³C NMR identifies all 10 unique carbon atoms, divided into the indole ring system, a methylene carbon, and a methyl carbon.

-

IR Spectroscopy confirms the presence of the key functional groups: an alcohol (O-H), an indole (N-H), and the aromatic ring system.

The data are in complete agreement, providing an unequivocal structural assignment.

Conclusion

This guide has presented a detailed, multi-faceted spectroscopic analysis of (2-Methyl-1H-indol-3-yl)methanol. The ¹H NMR, ¹³C NMR, IR, and MS data collectively provide a characteristic fingerprint for this compound, enabling its unambiguous identification and quality assessment. This reference material is intended to support researchers and scientists in drug discovery and chemical synthesis by providing a solid analytical foundation for their work with this versatile indole derivative.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Rsc.org. Retrieved from [Link]

-

Elsevier. (n.d.). 1H and 13C NMR spectra of compound 2a. ScienceDirect. Retrieved from [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

-

Gulea, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Chen, C., et al. (2021). Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. Molecules, 26(5), 1435. Retrieved from [Link]

-

Anand, K., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Acta Crystallographica Section E, 64(4), o542. Retrieved from [Link]

-

Doc Brown's Chemistry. (2022). CH3OH mass spectrum of methanol. Retrieved from [Link]

-

Ramirez-Macias, I., et al. (2021). Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. Journal of the Brazilian Chemical Society, 32(9), 1845-1855. Retrieved from [Link]

Sources

Biological activity of (2-Methyl-1h-indol-3-yl)methanol and its derivatives

An In-Depth Technical Guide to the Biological Activity of (2-Methyl-1H-indol-3-yl)methanol and its Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in both natural products and synthetically derived therapeutic agents.[1][2][3] This guide focuses on a specific, synthetically accessible subclass: (2-Methyl-1H-indol-3-yl)methanol and its derivatives. The strategic placement of a methyl group at the C2-position offers distinct advantages over the more extensively studied indole-3-carbinol (I3C), notably by enhancing chemical stability and modulating lipophilicity.[4] This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds. We delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action through signaling pathway analysis. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers and drug development professionals with actionable, field-proven methodologies.

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, provides a unique structural and electronic framework that facilitates interactions with a wide array of biological targets.[3] This versatility has cemented its role in the development of drugs across numerous therapeutic areas. Unlike its natural analogue, indole-3-carbinol (I3C), which is known for its instability in acidic environments, the (2-Methyl-1H-indol-3-yl)methanol core provides a more robust starting point for chemical modification and library development.[4] The insights gained from decades of research into I3C and its condensation products, such as 3,3′-diindolylmethane (DIM), provide a valuable mechanistic context for exploring its 2-methylated counterpart.[5][6]

Synthetic Strategies for Core and Derivative Compounds

The synthesis of (2-Methyl-1H-indol-3-yl)methanol and its derivatives is typically straightforward, allowing for the rapid generation of diverse chemical libraries for screening.

Synthesis of the Core Scaffold: (2-Methyl-1H-indol-3-yl)methanol

The parent alcohol is most commonly prepared via the reduction of the corresponding aldehyde, 2-methyl-1H-indole-3-carbaldehyde. This aldehyde is readily synthesized through a Vilsmeier-Haack reaction on 2-methylindole.

-

Step 1: Vilsmeier-Haack Formylation. 2-methylindole is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperatures (e.g., 0°C) to generate the Vilsmeier reagent, which then electrophilically attacks the electron-rich C3 position of the indole.[7]

-

Step 2: Reduction. The resulting 2-methyl-1H-indole-3-carbaldehyde is then reduced to the corresponding alcohol. A mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is typically sufficient for this transformation, providing the target (2-Methyl-1H-indol-3-yl)methanol in good yield.

Synthesis of Derivatives

The core scaffold offers multiple handles for diversification: the C3-methanol hydroxyl group, the N1-indole nitrogen, and the benzene ring. Common derivatization strategies include:

-

Ether and Ester Formation: The hydroxyl group of the C3-methanol can be readily converted into ethers or esters through standard Williamson ether synthesis or acylation reactions, respectively.

-

Schiff Base Condensation: Derivatives are often synthesized from the parent 2-methyl-1H-indole-3-carbaldehyde by condensation with various substituted amines or hydrazines to form Schiff bases (imines) or hydrazones.[8][9] These can then be further modified.

-

N-Alkylation/Arylation: The indole nitrogen can be substituted using an appropriate alkyl or aryl halide in the presence of a base (e.g., NaH, K₂CO₃) to introduce new functionalities that can modulate solubility and target engagement.[8]

Key Biological Activities and Mechanisms of Action

Derivatives of (2-Methyl-1H-indol-3-yl)methanol exhibit a broad spectrum of biological activities, with anticancer, anti-inflammatory, and antimicrobial effects being the most prominent.

Anticancer Activity

The indole scaffold is a validated pharmacophore for anticancer drug design.[10][11] Derivatives of 2-methyl-indole act through multiple mechanisms to inhibit cancer cell proliferation and induce cell death.

Mechanism 1: Inhibition of Tubulin Polymerization A key strategy for arresting cell division is the disruption of microtubule dynamics. Certain indole derivatives function as tubulin polymerization inhibitors, similar to colchicine and vinca alkaloids.[3][10] By binding to tubulin, they prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]

Caption: Indole derivatives inhibit tubulin polymerization, causing G2/M arrest.

Mechanism 2: Kinase Inhibition (EGFR Signaling) The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation and survival in many cancers through pathways like PI3K/Akt.[12] Some indoline derivatives have been identified as potent EGFR inhibitors.[12] By blocking EGFR activation, these compounds downregulate downstream survival signals, leading to reduced proliferation and apoptosis.

Caption: Inhibition of the EGFR/PI3K/Akt pathway by indole derivatives.

Mechanism 3: Induction of Apoptosis via Bcl-2 Inhibition The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells, preventing them from undergoing programmed cell death. Novel indole-based compounds have been designed as Bcl-2 inhibitors, binding to the protein and preventing it from sequestering pro-apoptotic proteins like Bax, thereby triggering the apoptotic cascade.[13]

Summary of In Vitro Anticancer Activity

| Derivative Class | Cell Line | Target/Effect | IC₅₀ (µM) | Reference |

| Indolyl-propenone | MCF-7 (Breast) | Tubulin Polymerization | 0.46 | [10] |

| Indolyl-propenone | A549 (Lung) | Tubulin Polymerization | 0.21 | [10] |

| Indoline | MCF-7 (Breast) | EGFR Inhibition | 64.10 | [12] |

| Indoline | SkBr3 (Breast) | EGFR Inhibition | 119.99 | [12] |

| Indole-Sulfonohydrazide | MDA-MB-468 (Breast) | Antiproliferative | 8.2 | [8][14] |

| Indole-Sulfonohydrazide | MCF-7 (Breast) | Antiproliferative | 13.2 | [8][14] |

| Indole-based Pyridine | H460 (Lung) | Antiproliferative | 0.00023 | [15] |

| Indole-based Pyridine | HT-29 (Colon) | Antiproliferative | 0.00065 | [15] |

| Indole-based Bcl-2 Inhibitor | MCF-7 (Breast) | Bcl-2 Inhibition | 1.2 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. Indole derivatives have shown potent anti-inflammatory effects by modulating the response of immune cells like macrophages.

Mechanism: Inhibition of Pro-inflammatory Mediators In response to stimuli like lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[16] Indole derivatives can suppress this response.[16][17] This is often achieved by inhibiting key signaling pathways like NF-κB, which acts as a master regulator of inflammatory gene expression.[6] By reducing the production of these mediators, these compounds can attenuate the inflammatory response.

Caption: Indole derivatives suppress inflammation by inhibiting NF-κB signaling.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Indole derivatives have demonstrated broad-spectrum activity against pathogenic bacteria and fungi.[2][18]

Mechanism 1: Fungal Membrane Disruption For fungi like Candida albicans, the cell membrane is a critical barrier. Indole-3-carbinol and related structures are proposed to exert their antifungal effects by disrupting the physical structure and integrity of the fungal cell membrane.[18] This leads to leakage of cellular contents and ultimately cell death.

Mechanism 2: Inhibition of Lanosterol 14α-demethylase A more specific antifungal mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal membrane structure. Molecular docking studies suggest that 2-methyl indole derivatives can act as inhibitors of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in this pathway.[9] This is the same target as the widely used azole class of antifungal drugs.

Summary of In Vitro Antimicrobial Activity

| Compound/Derivative | Organism | Activity Type | MIC (µg/mL) | Reference |

| Indole-3-carbinol (I3C) | Candida albicans | Antifungal | Not specified | [18] |

| 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis | Antibacterial | 15.6 | [19] |

| 2-(4-Aminophenyl)-1H-indole | Salmonella typhi | Antibacterial | 15.6 | [19] |

| 2-(3-Nitrophenyl)-1H-indole | Salmonella typhi | Antibacterial | 15.6 | [19] |

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the indole scaffold has yielded crucial insights into the structural requirements for biological activity. SAR studies are fundamental to optimizing lead compounds for improved potency and selectivity.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

-

C2-Position: The presence of the methyl group at C2, as discussed, enhances stability compared to the unsubstituted I3C. Further substitution at this position can dramatically alter activity. For example, replacing the methyl with larger aryl groups has been shown to produce potent antibacterial effects.[19]

-

C3-Position: The methanol side chain at C3 is a critical site for interaction. Conversion to hydrazones or other extended structures is a common strategy to enhance binding affinity with targets like enzymes or receptors.[8]

-

N1-Position: Substitution on the indole nitrogen (N-H) significantly impacts pharmacokinetic properties. Adding groups like a morpholinoethyl chain has been shown to yield potent and selective anticancer agents against breast cancer cells.[8][14]

-

Benzene Ring (C4-C7): The placement of substituents on the benzene portion of the indole ring is crucial for fine-tuning activity. For instance, chloro-substitution on indole hydrazones was found to produce stronger aromatase inhibition than the parent compound.[20] The position and electronic nature (e.g., nitro vs. amino groups) of these substituents can dictate target specificity and potency.[21]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of (2-Methyl-1H-indol-3-yl)methanol derivatives.

Synthesis Protocol: N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide

This protocol is adapted from a demonstrated synthesis of potent anticancer indole derivatives.[8][14]

-

N-Alkylation: To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq). Stir the mixture for 15 minutes at room temperature.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde.

-

Condensation: Dissolve the aldehyde intermediate (1.0 eq) and benzenesulfonylhydrazide (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 3-4 hours. The product will precipitate out of the solution upon cooling.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure target compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

In Vitro Anticancer Assay: MTT Proliferation Assay

This protocol assesses the cytotoxicity of a compound against a cancer cell line (e.g., MCF-7).

-

Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution MIC Test

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., S. aureus).[18]

-

Inoculum Preparation: From a fresh agar plate, pick a single colony of S. aureus and inoculate it into Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to get the final inoculum concentration.

-

Compound Preparation: In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

(2-Methyl-1H-indol-3-yl)methanol and its derivatives represent a versatile and highly tractable scaffold for modern drug discovery. Their demonstrated efficacy across anticancer, anti-inflammatory, and antimicrobial applications highlights their therapeutic potential. The synthetic accessibility allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds to improve in vivo efficacy and safety profiles. Elucidating novel mechanisms of action and exploring combination therapies will further unlock the potential of this promising class of molecules in addressing critical unmet medical needs.

References

- BUONO, A. (2026). INDOLE-3-CARBINOL (I3C)

- Freeman, G. A., et al. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC.

- St-Laurent, M., et al. (n.d.). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)

- He, X., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.

- Palanivel, S., et al. (n.d.). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells.

- An, S., et al. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC.

- Al-Ostath, S. M. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- Jayakumar, S., et al. (2025). Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. MDPI.

- Patel, H. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative 2.1. Introduction.

- Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)

- Mondal, P., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)

- Sonawane, D. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN.

- BenchChem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.

- Aydin, I., et al. (2019). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. PubMed.

- Hrichi, H., et al. (2025). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

- Kamal, A., & Indrasena, A. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.

- Kim, Y. H., et al. (2007).

- Eldehna, W. M., et al. (2024).

- Al-Rashida, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.

- Al-Rashida, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.

- Kumar, A., et al. (2022).

- ResearchGate. (n.d.).

- Request PDF. (n.d.).

- AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors.

- RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

Sources

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. INDOLE-3-CARBINOL (I3C) DERIVATIVES: DESIGN, SYNTHESIS AND POTENTIAL BIOLOGICAL APPLICATIONS [ora.uniurb.it]

- 5. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro [pubmed.ncbi.nlm.nih.gov]

- 16. researcher.manipal.edu [researcher.manipal.edu]

- 17. researchgate.net [researchgate.net]

- 18. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profiling and Therapeutic Targeting of (2-Methyl-1H-indol-3-yl)methanol

A Technical Whitepaper on Mechanisms, Derivative Synthesis, and Apoptotic Pathways in Oncology

Executive Summary

(2-Methyl-1H-indol-3-yl)methanol (2-MI3C) is a structurally optimized, methylated analogue of the well-documented chemopreventive agent Indole-3-carbinol (I3C). While I3C is notoriously unstable in acidic environments—rapidly condensing into diindolylmethane (DIM) oligomers in the gastric tract—the strategic placement of a methyl group at the C2 position of the indole ring introduces critical steric hindrance and alters the local electron density[1]. This structural modification enhances molecular stability, modulates its pharmacokinetic profile, and transforms 2-MI3C into a highly versatile pharmacophore for targeted drug design. This guide details the core therapeutic targets of 2-MI3C, its role as a precursor in rational drug design, and the self-validating experimental protocols used to evaluate its efficacy.

Primary Therapeutic Targets & Mechanisms of Action

2.1. Bcl-2 Inhibition and Apoptotic Induction in AML

The anti-apoptotic protein Bcl-2 is frequently overexpressed in Acute Myeloid Leukemia (AML), where it sequesters pro-apoptotic proteins like Bax and Bak, thereby preventing cell death. 2-MI3C serves as a critical building block in the multi-component synthesis of novel 2-amino-chromene-3-carbonitriles. These synthesized derivatives act as potent Bcl-2 inhibitors. In silico docking and in vitro assays demonstrate that these compounds occupy the hydrophobic P2 hot spot of the Bcl-2 protein, abrogating the Bax/Bcl-2 interaction[2]. This disruption triggers the release of cytochrome c from the mitochondria, leading to caspase-9 activation and subsequent G2/M phase cell cycle arrest and apoptosis[2].

2.2. Estrogen Receptor (ER) Antagonism

Beyond its role as a synthetic precursor, the 2-MI3C scaffold itself exhibits direct pharmacological activity as an antiestrogen. In hormone-dependent malignancies such as breast and endometrial cancers, 2-MI3C and its substituted analogs competitively inhibit estrogen-dependent signaling pathways[3]. By directly suppressing estrogen-induced signaling at the receptor level, 2-MI3C effectively halts the proliferation of estrogen-regulated tumors, offering a mechanism of action independent of traditional aromatase inhibitors[1][3].

2.3. Boron Neutron Capture Therapy (BNCT) and TSPO Targeting

Recent advancements in medicinal chemistry have utilized 2-MI3C in the metal-free nucleophilic addition to carborancarboxaldehyde, yielding boron-enriched 3-indolylmethanols[4]. These novel heterocyclic carboranes are highly promising agents for Boron Neutron Capture Therapy (BNCT) of malignant tumors. Furthermore, these carboranyl-indole derivatives demonstrate a high binding affinity for the 18 kDa translocator protein (TSPO), a mitochondrial biomarker whose expression is directly proportional to the degree of tumor oncogenicity[4].

Quantitative Data: Pharmacological Profiling

To facilitate cross-comparison, the following table summarizes the biological activity and target specificity of 2-MI3C and its key derivatives across different oncological models.

| Compound / Derivative | Primary Target / Mechanism | Cancer Cell Line | Key Biological Effect / Efficacy |

| 2-MI3C (Parent) | Estrogen Receptor (ER) | MCF-7 (Breast) | Competitive ER antagonism; suppression of estrogen-induced proliferation. |

| Compound 4r (2-MI3C Chromene-Nitrile) | Bcl-2 Protein (P2 Hotspot) | MOLM13, MV4-11 (AML) | Disruption of Bax/Bcl-2 interaction; induction of G2/M arrest. |

| Compound 4g (Structural Analog) | Bcl-2 Protein | AML Cell Lines | Increased sub-G1 phase (apoptosis) at 5 µM; decreased Bcl-2 levels. |

| Boron-Enriched 2-MI3C | TSPO / COX-2 | Various High-Grade Tumors | High-affinity TSPO binding; targeted boron delivery for BNCT. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the synthesis and biological validation of 2-MI3C derivatives. Each step is designed as a self-validating system with built-in controls to establish clear causality.

Protocol A: T3P-DMSO Mediated Synthesis of 2-MI3C Chromene Derivatives

Causality & Rationale: Traditional multi-component reactions often require toxic heavy metal catalysts or harsh conditions that lead to epimerization and low yields. Utilizing Propylphosphonic anhydride (T3P) in Dimethyl sulfoxide (DMSO) provides a mild, low-toxicity environment. T3P acts as an exceptional water scavenger and coupling agent, driving the condensation of 2-MI3C, malononitrile, and 4-hydroxy-2H-chromen-2-one to completion with high atom economy[2].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine equimolar amounts (1.0 mmol) of (2-Methyl-1H-indol-3-yl)methanol, malononitrile, and 4-hydroxy-2H-chromen-2-one.

-

Catalysis: Add 1.5 equivalents of T3P (50% solution in Ethyl Acetate) followed by 5 mL of anhydrous DMSO.

-

Reaction: Stir the mixture at 80°C under an inert argon atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are fully consumed (typically 4–6 hours).

-

Isolation: Quench the reaction by pouring the mixture into crushed ice. The resulting precipitate is filtered, washed with cold water, and recrystallized from hot ethanol to yield the pure 2-amino-chromene-3-carbonitrile derivative (e.g., Compound 4r).

-

Validation: Confirm the molecular structure using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol B: In Vitro Validation of Bcl-2 Inhibition (MTT & Flow Cytometry)

Causality & Rationale: To definitively prove that the synthesized 2-MI3C derivatives induce cell death via the Bcl-2 apoptotic pathway, a two-tiered approach is required. The MTT assay quantifies overall metabolic viability, while Flow Cytometry using Annexin V/PI staining differentiates between cytostatic effects (cell cycle arrest) and cytotoxic effects (active apoptosis). ABT-737 is utilized as a positive control because it is a gold-standard, potent small-molecule inhibitor of Bcl-2, ensuring the assay's dynamic range is properly calibrated[2].

Step-by-Step Methodology:

-

Cell Seeding: Seed human AML cells (e.g., MV4-11) at a density of 8,000 cells per well in a 96-well plate using 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations (1 µM to 10 µM) of the 2-MI3C derivative. Include a vehicle control (0.1% DMSO) and a positive control (ABT-737 at 1 µM).

-

MTT Proliferation Assay: After 48 hours of incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a final concentration of 0.5 mg/mL. Incubate for 4 hours, lyse the cells, and measure formazan absorbance at 570 nm to calculate the IC50.

-

Flow Cytometry (Apoptosis): Harvest a parallel set of treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Data Acquisition: Analyze the cells using a flow cytometer. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, validating the Bax/Bak-mediated disruption of the mitochondrial membrane.

Visualizations

Bcl-2 Apoptotic Signaling Pathway modulated by 2-MI3C derivatives in AML cells.

Experimental workflow for the synthesis and in vitro validation of 2-MI3C derivatives.

References[4] Title: Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols

Source: AIP Conference Proceedings URL: [Link][2] Title: Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines Source: PLOS One URL: [Link][3] Title: Indole-3-carbinol, diindolylmethane and substituted analogs as antiestrogens (US Patent 5948808A) Source: Google Patents URL: [1] Title: ANALOGS OF INDOLE-3-CARBINOL METABOLITES AS CHEMOTHERAPEUTIC AND CHEMOPREVENTIVE AGENTS (US20040043965A1) Source: Google Patents URL:

Sources

- 1. ANALOGS OF INDOLE-3-CARBINOL METABOLITES AS CHEMOTHERAPEUTIC AND CHEMOPREVENTIVE AGENTS - Patent 1530572 [data.epo.org]

- 2. journals.plos.org [journals.plos.org]

- 3. US5948808A - Indole-3-carbinol, diindolylmethane and substituted analogs as antiestrogens - Google Patents [patents.google.com]

- 4. pubs.aip.org [pubs.aip.org]

Review of (2-Methyl-1h-indol-3-yl)methanol literature

Executive Summary

(2-Methyl-1H-indol-3-yl)methanol is a specialized indole derivative serving as a critical intermediate in the synthesis of complex alkaloids and pharmaceutical scaffolds. Unlike its parent compound, Indole-3-carbinol (I3C), the presence of the methyl group at the C2 position introduces steric and electronic constraints that modulate its reactivity, particularly regarding the formation of electrophilic intermediates. This guide provides a rigorous technical analysis of its synthesis, the mechanistic basis of its acid-labile reactivity (the "azafulvene" pathway), and its application in generating 3,3'-diindolylmethanes (DIMs).

Chemical Fundamentals & Properties[1][2][3][4][5][6]

The stability of (2-Methyl-1H-indol-3-yl)methanol is defined by the electron-rich nature of the indole ring. The C3-hydroxymethyl group is a "masked" alkylating agent. Upon protonation, it readily eliminates water to form a reactive cation, making the compound sensitive to acidic environments and elevated temperatures.

| Property | Data | Note |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Off-white to beige solid | Oxidizes/darkens upon air exposure |

| Melting Point | 177–178 °C (dec) | Decomposes near MP (Ref. 2) |

| Solubility | DMSO, Methanol, Acetone | Poor solubility in water |

| Stability | Acid-labile; Light-sensitive | Store at -20°C; protect from light |

Mechanistic Reactivity: The Azafulvene Pathway

The defining feature of (2-Methyl-1H-indol-3-yl)methanol is its role as a precursor to the 3-methylene-2-methylindolenine (an azafulvene derivative). This intermediate is highly electrophilic and drives the compound's reactivity with nucleophiles.

Mechanism of Activation

Under neutral conditions, the hydroxyl group is a poor leaving group. However, in the presence of even mild acid (or metabolic activation), the hydroxyl is protonated. The electron density from the indole nitrogen (lone pair) pushes into the ring, expelling water and forming the azafulvene intermediate. This species reacts rapidly with nucleophiles (Nu⁻) or another indole molecule to form dimers.

Visualization of Reactivity

The following diagram illustrates the activation pathway and subsequent trapping by nucleophiles.

Figure 1: The acid-catalyzed dehydration of (2-Methyl-1H-indol-3-yl)methanol to the reactive azafulvene intermediate.

Synthesis Methodologies

While direct hydroxymethylation of 2-methylindole with formaldehyde is possible, it often leads to oligomerization (DIM formation) due to the high reactivity of the product. The Aldehyde Reduction Route is the industry standard for high-purity isolation.

Route A: Vilsmeier-Haack Formylation & Reduction (Preferred)

This two-step sequence isolates the stable aldehyde intermediate, allowing purification before the final sensitive reduction step.

Step 1: Formylation

Step 2: Reduction

Experimental Protocol: Aldehyde Reduction

Note: All steps must be performed in a fume hood. Indoles are light-sensitive.

Reagents:

-

2-Methylindole-3-carboxaldehyde (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Solvent: Methanol (anhydrous) or THF/MeOH (10:1)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-Methylindole-3-carboxaldehyde. Add Methanol (10 mL per gram of substrate). Stir until suspended/dissolved. Cool to 0°C in an ice bath.

-

Reduction: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot (lower Rf) should disappear, replaced by the alcohol (higher Rf).

-

Quench: Cool to 0°C. Carefully add water (10 mL) to quench excess borohydride.

-

Extraction: Evaporate the bulk of the methanol under reduced pressure (do not heat above 40°C). Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Critical: If the product is colored (pink/brown), recrystallize immediately from Benzene/Petroleum Ether or minimal hot Ethanol. Avoid silica column chromatography if possible, as the acidity of silica can degrade the product into DIMs.

-

Biological & Medicinal Applications[2][6][7][8][9]

Structural Probe in Drug Design

In medicinal chemistry, the 2-methyl analog is often compared to Indole-3-carbinol (I3C) to determine the importance of the C2 position. The 2-methyl group provides steric bulk that can:

-

Block metabolic oxidation at the C2 position.

-

Prevent binding to specific enzymes that require a planar, unhindered indole face.

Precursor to Bioactive DIMs

Like I3C, (2-Methyl-1H-indol-3-yl)methanol dimerizes in vivo (acidic gut environment) or in vitro to form 2,2'-dimethyl-3,3'-diindolylmethane . These DIMs are potent bioactive agents known for:

-

Estrogen Metabolism Modulation: Inducing cytochrome P450 enzymes (CYP1A1).

-

Anti-Proliferative Activity: Targeting signaling pathways in breast and prostate cancer cell lines.

Synthesis Workflow Visualization

Figure 2: Step-wise synthesis workflow emphasizing the stable aldehyde intermediate to avoid oligomerization.

Handling and Storage Protocols

Due to the propensity for acid-catalyzed self-condensation, strict handling protocols are required to maintain purity.

-

Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvents: Use only acid-free solvents. If using Chloroform or Dichloromethane, filter through basic alumina first to remove traces of HCl.

-

Chromatography: If purification is necessary, use neutral alumina or silica gel pre-treated with 1% Triethylamine to neutralize surface acidity.

References

-

Synthesis via Aldehyde Reduction: Chakkaravarthi, G., et al. "(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol." Acta Crystallographica Section E, 2010. Link Mechanistic grounding for the borohydride reduction of indole-3-carboxaldehydes.

-

Reactivity & DIM Formation: Nayak, A., et al. "Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles." Indian Journal of Chemistry, 2022. Link Details the isolation of indolyl carbinols and their conversion to DIMs.

-

Azafulvene Mechanism: Grosse, J., et al. "The spectrophotometric determination of indole-3-methanol... on the basis of the formation of an azafulvenium salt." Analytical Biochemistry, 1989. Link Foundational paper establishing the azafulvene reaction pathway for indole-3-methanols.

-

Direct Hydroxymethylation Risks: Cui, G., et al. "MOF confinement enables selective synthesis of novel oxazoles from indole and formaldehyde." Royal Society of Chemistry, 2023. Link Discusses the reaction of indoles with formaldehyde and the formation of bis(indolyl)methanes.

-

General Indole Reactivity: Bandini, M., et al. "Reactivity of Indolylmethylacetates with N, O, and S Soft Nucleophiles." European Journal of Organic Chemistry, 2022. Link Explores the alkylation capabilities of indole-3-carbinol derivatives.

(2-Methyl-1H-indol-3-yl)methanol as a Precursor in Organic Synthesis: Mechanistic Insights and Synthetic Applications

Executive Summary

In the realm of heterocyclic organic synthesis, (2-methyl-1H-indol-3-yl)methanol (CAS: 6967-71-1) serves as a highly versatile pre-electrophile. While structurally simple, this compound is a critical building block for the construction of complex polycyclic indoles, unsymmetrical bis(indolyl)methanes (BIMs), and spiro-fused architectures[1]. Its utility is driven by its ability to generate a highly reactive, transient cationic species under acidic conditions. This whitepaper provides an in-depth mechanistic analysis of its reactivity, details field-proven synthetic protocols, and explores its applications in drug development.

Physicochemical Profile & Structural Significance

(2-Methyl-1H-indol-3-yl)methanol (Molecular Formula: C₁₀H₁₁NO; MW: 161.20 g/mol ) is a C3-hydroxymethylated indole derivative[1]. The strategic placement of the methyl group at the C2 position fundamentally alters the molecule's reactivity profile compared to the parent indole-3-carbinol (I3C)[2]:

-

Steric Shielding: The C2-methyl group effectively blocks nucleophilic attack at the C2 position. In unsubstituted indoles, C2-alkylation is a common competing side reaction. The steric bulk of the methyl group forces incoming nucleophiles to attack strictly at the C3 position (yielding 3,3'-linked products) or, under thermodynamic control, at the C6 position[3].

-

Electronic Stabilization: The electron-donating inductive effect (+I) of the methyl group enriches the electron density of the indole core. This stabilizes the transition state during the acid-catalyzed dehydration step, facilitating the rapid formation of the electrophilic intermediate[4].

Mechanistic Paradigm: The Vinylogous Iminium / Azafulvenium Intermediate

The core utility of (2-methyl-1H-indol-3-yl)methanol lies in its behavior as a pre-electrophile . It does not react directly with nucleophiles; rather, it requires activation via a Lewis or Brønsted acid[5].

Upon exposure to an acidic environment, the hydroxyl group is protonated. Because the resulting oxonium ion is situated on a carbon adjacent to the electron-rich indole ring, it undergoes rapid dehydration (loss of H₂O). This elimination generates a highly delocalized cation known as a vinylogous iminium ion , an indolenine intermediate , or an indolyl-azafulvenium species [4][6].

This azafulvenium intermediate is intensely colored (often deep orange or red, a property historically exploited for spectrophotometric assays) and acts as a potent electrophile[6]. It readily undergoes nucleophilic attack by electron-rich arenes, other indoles, or heteroatoms to restore the aromaticity of the pyrrole ring, yielding the final substituted product.

Mechanistic pathway from pre-electrophile to bis(indolyl)methane via azafulvenium intermediate.

Key Synthetic Applications & Workflows

Synthesis of Unsymmetrical Bis(indolyl)methanes (BIMs)

The most prominent application of (2-methyl-1H-indol-3-yl)methanol is in the synthesis of unsymmetrical BIMs via Friedel-Crafts-type alkylation[7]. By reacting the methanol derivative with a differently substituted indole, researchers can construct complex, asymmetric diindolylmethane scaffolds.

The choice of catalyst dictates both the reaction rate and the regioselectivity. For instance, Gallium(III) triflate (

Table 1: Comparison of Catalytic Systems for BIM Synthesis

| Catalyst System | Loading | Temp (°C) | Primary Product Regiochemistry | Causality / Advantage |

| 5 mol% | 0 to 25 | 3,3'-Bis(indolyl)methane | Mild Lewis acid; prevents over-polymerization; high kinetic control[5]. | |

| 5 mol% | 80 | 3,6'-Bis(indolyl)methane | Thermal energy drives retro-Friedel-Crafts, favoring thermodynamic C6-attack[5]. | |

| Chiral Phosphoric Acids | 5-10 mol% | -20 to 0 | Enantioenriched 3,3'-BIMs | Hydrogen-bond activation enables asymmetric induction during nucleophilic attack. |

| 10 mol% | -78 to 0 | 3,3'-Bis(indolyl)methane | Strong Lewis acid; requires cryogenic conditions to control the highly reactive iminium. |

Aza-Friedel-Crafts and Nucleophilic Additions

Beyond carbon nucleophiles, the azafulvenium intermediate can be intercepted by nitrogen or sulfur nucleophiles. Aza-Friedel-Crafts reactions utilizing amines allow for the synthesis of (3-indolyl)methanamines. Furthermore, metal-free nucleophilic additions using unusual nucleophiles, such as carboranes, have been utilized to create boron-enriched 3-indolylmethanols for Boron Neutron Capture Therapy (BNCT) applications.

Experimental Protocol: Standard Friedel-Crafts Alkylation

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of an unsymmetrical 3,3'-BIM using

Step-by-Step Methodology

-

Substrate Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (2-methyl-1H-indol-3-yl)methanol (1.0 equiv) and the target nucleophilic indole (1.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Causality: Anhydrous conditions are critical. Ambient moisture can act as a competing nucleophile, attacking the azafulvenium intermediate and reverting it back to the starting alcohol, drastically reducing the yield.

-

-

Acid Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in

(5 mol%) as a solution in DCM dropwise over 5 minutes.-

Causality: The dropwise addition at 0 °C controls the exothermic generation of the azafulvenium ion. Lower temperatures suppress the retro-Friedel-Crafts pathway, locking the regioselectivity to the kinetic 3,3'-linkage[5].

-

-

Reaction Monitoring: Stir the mixture at 0 °C for 1–2 hours. Monitor the consumption of the precursor via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).

-

Causality: The transient azafulvenium species is highly colored and UV-active. Disappearance of the starting material spot indicates complete conversion.

-

-

Quenching: Once complete, immediately quench the reaction by adding saturated aqueous

(equal volume to DCM).-

Causality: The basic quench neutralizes the Lewis acid catalyst. If the acid is not neutralized prior to solvent evaporation, the concentrated acidic environment will trigger polymerization or isomerization of the BIM product during workup.

-

-

Purification: Extract the aqueous layer with DCM (

mL). Combine the organic layers, wash with brine, and dry over anhydrous

Experimental workflow for the synthesis of BIMs via Friedel-Crafts alkylation.

Biological & Pharmaceutical Relevance

The downstream products generated from (2-methyl-1H-indol-3-yl)methanol are of immense interest in medicinal chemistry. Diindolylmethanes (DIMs) and their unsymmetrical analogs are well-documented modulators of cellular signaling pathways.

Specifically, these scaffolds act as potent Aryl Hydrocarbon Receptor (AhR) agonists [4]. AhR modulation is a critical target in oncology for its role in regulating apoptosis and cell cycle arrest in breast and prostate cancer models. Furthermore, complex tris-indole alkaloids synthesized via similar Friedel-Crafts methodologies (e.g., Tulongicin A analogs) have demonstrated potent bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA)[7]. By utilizing the 2-methyl derivative, drug developers can fine-tune the steric bulk of the resulting DIMs, optimizing their binding affinity within the AhR ligand-binding domain and improving their overall pharmacokinetic stability against metabolic hydroxylation.

References

-

ResearchGate. Substrate-Controlled Regioselective Arylations of 2-Indolylmethanols with Indoles: Synthesis of Bis(indolyl)methane and 3,3'-Bisindole Derivatives. Retrieved from: [Link]

-

Beilstein Journal of Organic Chemistry. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Retrieved from:[Link]

-

Journal of Natural Products (ACS). Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. Retrieved from:[Link]

-

Analytical Biochemistry (NIH/PubMed). The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt. Retrieved from:[Link]

Sources

- 1. 2-methyl-1H-indol-3-yl | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 700-06-1: Indole-3-carbinol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. (5-fluoro-1H-indol-3-yl)methanol | Benchchem [benchchem.com]